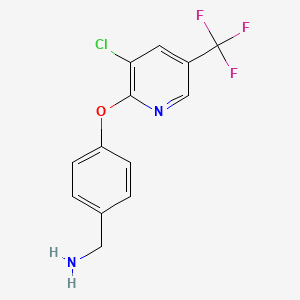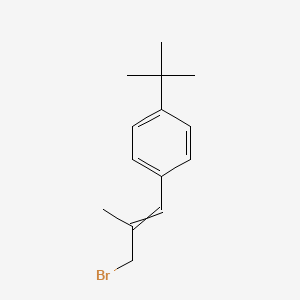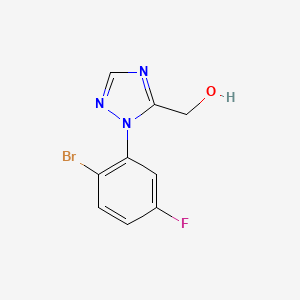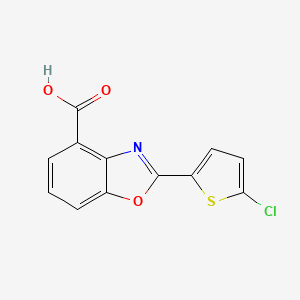
Ethyl 2-(4-(2-oxopropylthio)phenyl)acetate
描述
Ethyl 2-(4-(2-oxopropylthio)phenyl)acetate: is an organic compound that belongs to the ester family. Esters are widely known for their pleasant aromas and are commonly found in natural products, pharmaceuticals, and fine chemicals. This particular compound is characterized by its unique structure, which includes a phenyl ring substituted with a propylsulfanyl group and an oxo group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-(2-oxopropylthio)phenyl)acetate typically involves the esterification of [4-(2-Oxo-propylsulfanyl)-phenyl]-acetic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfanyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions:
Oxidation: The sulfanyl group in the compound can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, bromine.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Chemistry: In chemistry, Ethyl 2-(4-(2-oxopropylthio)phenyl)acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its ability to undergo specific chemical reactions.
Medicine: For example, sulfoxide and sulfone derivatives are known for their anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors due to its ester functionality, which imparts pleasant aromas.
作用机制
The mechanism of action of Ethyl 2-(4-(2-oxopropylthio)phenyl)acetate involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with enzymes or receptors, facilitating its binding and subsequent biological activity. The sulfanyl group can undergo oxidation-reduction reactions, which can modulate the compound’s activity and stability .
相似化合物的比较
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavorings.
Ethyl benzoate: An ester with a floral fragrance, used in perfumes.
Uniqueness: What sets Ethyl 2-(4-(2-oxopropylthio)phenyl)acetate apart from these similar compounds is its unique combination of functional groups. The presence of both an oxo group and a sulfanyl group allows for a wider range of chemical reactions and applications, making it a more versatile compound in various fields .
属性
分子式 |
C13H16O3S |
|---|---|
分子量 |
252.33 g/mol |
IUPAC 名称 |
ethyl 2-[4-(2-oxopropylsulfanyl)phenyl]acetate |
InChI |
InChI=1S/C13H16O3S/c1-3-16-13(15)8-11-4-6-12(7-5-11)17-9-10(2)14/h4-7H,3,8-9H2,1-2H3 |
InChI 键 |
LIRBMIBOPPUZRW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CC=C(C=C1)SCC(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(1H-indol-4-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B8287559.png)













